N-benzyl-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Quinazolines are another class of heterocyclic compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of triazole and quinazoline derivatives often involves multi-step reactions . For example, a one-pot, three-step cascade process involving five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been used for the synthesis of certain quinazolinotriazolobenzodiazepine derivatives .Molecular Structure Analysis
The molecular structure of triazoles and quinazolines can be analyzed using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving triazoles and quinazolines can be complex, depending on the specific compounds and reaction conditions .Scientific Research Applications
Synthesis and Biological Activities
Benzodiazepine Binding Activity : A study explored tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, finding compounds with high affinity for the benzodiazepine (BZ) receptor. This includes compounds with notable BZ antagonistic activity in rat models, demonstrating the relevance of these structures in designing potential therapeutic agents targeting the BZ receptor system (J. Francis et al., 1991).
Anticancer Activity : Research into 1,2,4-triazolo[4,3-a]-quinoline derivatives highlighted their structural significance for anticancer activity. Specific derivatives were synthesized and showed cytotoxicity against human neuroblastoma and colon carcinoma cell lines, demonstrating the potential of these compounds in anticancer research (B. N. Reddy et al., 2015).
Antimicrobial and Nematicidal Evaluation : A series of compounds, including 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones, were synthesized and tested for antimicrobial and nematicidal activities. Some derivatives showed significant activity against both bacterial and fungal strains, as well as nematodes, indicating their potential as antimicrobial and nematicidal agents (C. Sanjeeva Reddy et al., 2016).
Anti-inflammatory Potential : The search for anti-inflammatory agents led to the synthesis and evaluation of unknown N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines. These compounds, synthesized from (3H-quinazoline-4-ylidene)hydrazides of N-protected amino acids, showed promising anti-inflammatory activity in formalin-induced paw edema in rats, pointing to the potential of these compounds in anti-inflammatory drug development (Martynenko Yu V et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-benzyl-3-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5/c23-17-12-10-16(11-13-17)20-22-25-21(24-14-15-6-2-1-3-7-15)18-8-4-5-9-19(18)28(22)27-26-20/h1-13H,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCNVPYUFMDACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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